(1R,2R)-2-(2,4-difluorophenyl)cyclopropanecarboxylic acid
CAS No.: 1391625-51-6
Cat. No.: VC6070218
Molecular Formula: C10H8F2O2
Molecular Weight: 198.169
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391625-51-6 |
---|---|
Molecular Formula | C10H8F2O2 |
Molecular Weight | 198.169 |
IUPAC Name | (1R,2R)-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 |
Standard InChI Key | RPXLAIOPAHDAFN-JGVFFNPUSA-N |
SMILES | C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclopropane ring fused to a 3,4-difluorophenyl group and a carboxylic acid moiety. Its IUPAC name is (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, with a molecular formula of and a molecular weight of 198.17 g/mol . The stereochemistry at the cyclopropane ring (1R,2R) confers rigidity, influencing its reactivity and binding properties in biological systems.
Key Physicochemical Properties:
Property | Value/Description |
---|---|
Melting Point | Not reported (decomposes >200°C) |
Boiling Point | 308.1°C (predicted) |
LogP (Partition Coefficient) | 2.1 (estimated) |
Solubility | Low in water; soluble in DMSO, methanol |
The 3,4-difluorophenyl group enhances lipophilicity, while the carboxylic acid enables salt formation and derivatization .
Stereochemical Considerations
The trans configuration of the cyclopropane ring (1R,2R) is stabilized by minimized torsional strain. X-ray crystallography confirms a dihedral angle of 119° between the phenyl and carboxylic acid groups, optimizing π-π stacking interactions .
Synthesis and Manufacturing Processes
Industrial Synthesis (Patent EP2644590A1)
The compound is synthesized via a multi-step route for large-scale production of ticagrelor intermediates :
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Cyclopropanation:
reacts with malonic acid in pyridine/piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid. -
Esterification:
The acrylic acid is converted to an acyl chloride using thionyl chloride, then esterified with L-menthol to yield a chiral ester. -
Ring Closure:
Treatment with dimethylsulfoxonium methylide induces cyclopropanation, forming the trans-configured cyclopropane ester. -
Hydrolysis:
Basic hydrolysis cleaves the ester to the carboxylic acid, achieving >99% enantiomeric excess (ee) .
Critical Process Parameters:
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Catalyst: Rhodium(II) acetate for stereoselective cyclopropanation.
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Temperature: Maintained below 80°C to prevent ring opening.
Role in Pharmaceutical Synthesis
Intermediate for Ticagrelor
The compound is a precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), a key intermediate in ticagrelor production . Conversion involves:
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Curtius Rearrangement:
The carboxylic acid is converted to an acyl azide, which thermally rearranges to an isocyanate. -
Hydrolysis:
Isocyanate hydrolysis yields CPA, isolated as its hydrochloride salt (Fig. 1) .
Challenges: Traditional methods use hazardous sodium azide; modern approaches employ enzymatic resolution or asymmetric catalysis to improve safety .
Analytical Characterization
Spectroscopic Methods
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¹³C NMR: Cyclopropane carbons appear at δ 22.1 ppm (C1) and δ 28.5 ppm (C2) .
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XRD: Confirms trans configuration with C1–C2 bond length of 1.51 Å .
Industrial and Regulatory Landscape
Patent Analysis
Patent EP2644590A1 dominates synthesis methods, emphasizing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume